molecular formula C21H20Si B103027 Allyltriphenylsilane CAS No. 18752-21-1

Allyltriphenylsilane

Cat. No.: B103027
CAS No.: 18752-21-1
M. Wt: 300.5 g/mol
InChI Key: DXJZZRSMGLGFPW-UHFFFAOYSA-N
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Description

Allyltriphenylsilane is an organosilicon compound with the molecular formula C21H20Si . It is characterized by the presence of an allyl group (H2C=CH-CH2-) attached to a silicon atom, which is further bonded to three phenyl groups (C6H5). This compound is notable for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds.

Mechanism of Action

Target of Action

Allyltriphenylsilane primarily targets electrophiles in a process known as electrophilic substitution . The electron-releasing strength of the carbon-silicon bond in the unsaturated silane controls the site of reaction and stereoselectivity .

Mode of Action

The mode of action involves the attack of an electrophile on an allylsilane . The carbon-silicon bond is highly electron-releasing and can stabilize a positive charge in the β position through hyperconjugation . Electrophiles become bound to the carbon γ to the silyl group . After formation of the carbon-electrophile bond, silicon elimination is assisted by a nucleophile .

Biochemical Pathways

The biochemical pathway involves the formation of a new carbon-carbon bond at the γ position of allyl silanes . The robustness of silanes makes them amenable to use in synthesis . Under conditions of nucleophilic catalysis, any intermediate along the reaction pathway may incorporate a silicon-nucleophile bond .

Result of Action

The result of the action is the formation of a new carbon-carbon bond at the γ position of allyl silanes and the β position of vinylsilanes . The elimination to generate the double bond is stereospecifically anti, leading to the formation of mixtures of double bond isomers .

Action Environment

The action environment can influence the compound’s action, efficacy, and stability. For instance, the silyl moiety forces electrophilic attack on the face opposite the silyl group for steric and electronic reasons . .

Preparation Methods

Synthetic Routes and Reaction Conditions: Allyltriphenylsilane can be synthesized through various methods. One common approach involves the reaction of allyl chloride with triphenylsilane in the presence of a base such as sodium hydride. The reaction typically proceeds under mild conditions, yielding this compound as the primary product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: Allyltriphenylsilane undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: Allyltriphenylsilane’s unique combination of an allyl group and three phenyl groups provides distinct reactivity patterns, particularly in electrophilic substitution reactions. This makes it a versatile reagent in organic synthesis, offering different selectivity and product outcomes compared to its analogs .

Properties

IUPAC Name

triphenyl(prop-2-enyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20Si/c1-2-18-22(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h2-17H,1,18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXJZZRSMGLGFPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80299137
Record name Allyltriphenylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80299137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18752-21-1
Record name 18752-21-1
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128375
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Allyltriphenylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80299137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the main synthetic application of Allyltriphenylsilane highlighted in the research?

A1: this compound serves as a key reagent in the stereoselective synthesis of 1,3-dienes. [, ] This is particularly important because 1,3-dienes are valuable building blocks in organic synthesis.

Q2: How does the reactivity of this compound differ from other allylsilanes, like Allyltrimethylsilane, in specific reactions?

A2: While both this compound and Allyltrimethylsilane are allylsilanes, they display distinct regioselectivity in reactions with electrophiles. For instance, this compound primarily reacts with electrophiles at the γ-position, while Allyltrimethylsilane and its derivatives, particularly when converted to their aluminum "ate" complexes, exhibit a preference for α-regioselective carboxylation with carbon dioxide. [] This difference in reactivity highlights the influence of substituents on the silicon atom on the reaction pathway.

Q3: How does the size of the this compound molecule, compared to smaller analogs, affect its reactivity with carbocations?

A3: Research suggests that the size difference between this compound and its smaller analog, Allylchlorodimethylsilane, does not significantly impact their reactivity with carbocations. [] Studies comparing the reaction rates of these allylsilanes with both small and macromolecular carbocations showed no significant difference, indicating that steric hindrance from the bulky triphenylsilyl group does not hinder the reaction with the electrophilic carbocation center.

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